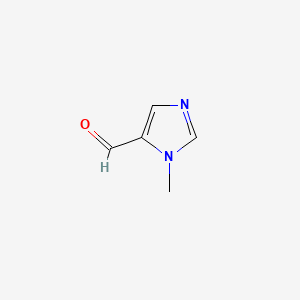

1-Methyl-1H-imidazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYKZFOZWZMEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341519 | |

| Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39021-62-0 | |

| Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic placement of a reactive aldehyde group on the N-methylated imidazole ring makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its core properties, detailed synthesis protocols, spectroscopic signature, and its utility in the development of novel therapeutic agents.

Core Properties and Identification

The fundamental physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Its unique identifier in chemical literature and databases is its CAS number.

CAS Number: 39021-62-0[1][2][3]

This compound is also known by several synonyms, including 1-Methyl-1H-imidazole-5-carboxaldehyde, 1-Methylimidazole-5-carboxaldehyde, and 5-Formyl-1-methylimidazole.[1]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 52-57 °C | [2][5] |

| Boiling Point | 120-130 °C at 2 mmHg | [2] |

| Density | 1.14 ± 0.1 g/cm³ | [2] |

| Flash Point | >110 °C | [2][5] |

| Solubility | Soluble in water and common organic solvents. |

Synthesis of this compound

The primary route to synthesizing this compound involves the N-methylation of a suitable imidazole precursor. The choice of methylating agent and reaction conditions can be tailored to achieve optimal yield and purity.

Method 1: Methylation of Imidazole-4(5)-carboxaldehyde

A common and direct laboratory-scale synthesis involves the methylation of the commercially available imidazole-4(5)-carboxaldehyde.

Experimental Protocol:

-

Deprotonation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend imidazole-4(5)-carboxaldehyde (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), portion-wise to the suspension.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation. The cessation of hydrogen gas evolution (if using NaH) indicates the formation of the imidazolide anion.

-

Methylation: To the resulting solution, add methyl iodide (CH₃I, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Method 2: Industrial Scale Synthesis

For larger-scale production, an alternative method utilizes trifluoromethanesulfonic acid methyl ester as the methylating agent under solvent-free conditions, which can be more environmentally friendly and cost-effective.

Experimental Protocol:

-

In a high-pressure reactor, combine 5-formyl imidazole and trifluoromethanesulfonic acid methyl ester.

-

A supported catalyst, such as 20% potassium hydroxide on activated carbon, can be employed to enhance selectivity.[1]

-

The reaction is carried out with magnetic stirring at an optimized temperature of 150 °C for 2 hours.[1]

-

After the reaction period, the mixture is cooled, and the pressure is vented.

-

The catalyst is removed by filtration.

-

The final product, 1-methyl-1H-5-formyl imidazole, is isolated and purified by vacuum distillation.[1]

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the imidazole ring and the methyl group.

-

Aldehydic proton (-CHO): A singlet typically observed in the downfield region.

-

Imidazole ring protons: Two singlets or doublets corresponding to the protons at the C2 and C4 positions.

-

N-Methyl protons (-CH₃): A singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons of the imidazole ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (aldehyde): A strong absorption band typically around 1680-1700 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (110.11 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[6] The mass spectrum of this compound typically shows a prominent molecular ion peak at m/z 110 and a significant fragment at m/z 109.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the realm of antiviral and anticancer drug discovery. The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions.[7]

Precursor for Antiviral Agents

The aldehyde functionality of this compound allows for its elaboration into more complex heterocyclic systems with potential antiviral activity. For instance, it can serve as a starting material for the synthesis of imidazole-based compounds that inhibit viral replication.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear nitrile gloves and a fully-buttoned lab coat.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

-

Avoid the formation of dust, as it may form explosive concentrations in the air.

First Aid Measures

-

In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air and seek medical attention.

-

If ingested: Rinse mouth and immediately seek medical attention. Do not induce vomiting.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for the construction of novel and complex molecular architectures. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective and responsible utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-5-imidazolecarboxaldehyde 97 39021-62-0 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Methyl-1H-imidazole-5-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazole-5-carbaldehyde (C₅H₆N₂O), a key intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural characterization of this compound.

Molecular Structure and Overview

This compound is a heterocyclic aldehyde with a molecular weight of 110.11 g/mol .[1] The structural integrity of this molecule is paramount in its applications, necessitating precise analytical characterization. This guide will delve into the core spectroscopic techniques used to elucidate and confirm its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Experimentally determined ¹H NMR data for this specific compound was not available in the searched literature. Predicted values or data from closely related structures can be used for preliminary analysis but should be confirmed experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | C=O (Aldehyde) |

| 144.1 | C2 |

| 138.5 | C5 |

| 129.9 | C4 |

| 33.7 | N-CH₃ |

| Source: Wiley-VCH GmbH[1] |

The downfield chemical shift at 178.0 ppm is characteristic of an aldehyde carbonyl carbon. The signals at 144.1, 138.5, and 129.9 ppm correspond to the carbons of the imidazole ring, and the peak at 33.7 ppm is attributed to the N-methyl group.[1]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: A specific, experimentally verified IR spectrum for this compound was not found in the searched literature. Based on the functional groups present, characteristic peaks are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), and C=N and C=C stretches of the imidazole ring (around 1400-1600 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Scan: Record the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 95 | [M-H]⁺ |

| 81 | 40 | [M-H-CO]⁺ |

| 54 | 35 | [C₃H₄N]⁺ |

| Source: NIST Mass Spectrometry Data Center[1] |

The mass spectrum shows a prominent molecular ion peak at m/z 110, which corresponds to the molecular weight of the compound. The peak at m/z 109 is due to the loss of a hydrogen atom. The fragment at m/z 81 results from the loss of a hydrogen atom and a molecule of carbon monoxide. The peak at m/z 54 is a characteristic fragment of the imidazole ring.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of a small organic molecule like this compound is as follows.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The acquired data is processed to identify the retention time and mass spectrum of the compound. The mass spectrum is then compared with a library of known spectra (e.g., NIST, Wiley) for confirmation.

Figure 3: Proposed fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The combined data from ¹³C NMR and Mass Spectrometry unequivocally confirm the molecular structure. While experimental ¹H NMR and IR data were not available in the cited literature, the provided protocols offer a clear path for their acquisition and interpretation. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Methyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-1H-imidazole-5-carbaldehyde. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation and characterization of this important heterocyclic compound.

Introduction: The Significance of this compound and the Power of NMR

This compound (C₅H₆N₂O, MW: 110.11 g/mol ) is a key building block in medicinal chemistry and materials science.[1][2][3] Its substituted imidazole core is a prevalent motif in numerous biologically active molecules.[4] Accurate structural characterization is paramount for its application in drug design and synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for providing unambiguous atomic-level structural information in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a framework for interpreting the chemical shifts and understanding the underlying structural and electronic factors.

Foundational Principles: Understanding Chemical Shifts in Imidazole Systems

The chemical shift in NMR spectroscopy is highly sensitive to the electronic environment of a nucleus. In the case of this compound, the chemical shifts of the protons and carbons are primarily influenced by:

-

Aromaticity of the Imidazole Ring: The π-electron system of the imidazole ring induces a significant downfield shift for the ring protons and carbons compared to their non-aromatic counterparts.

-

Substituent Effects: The electron-withdrawing nature of the carbaldehyde group (-CHO) at the C5 position and the electron-donating effect of the methyl group (-CH₃) at the N1 position profoundly influence the electron density distribution within the ring, leading to characteristic chemical shift perturbations.

-

Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding. Protic solvents or those with strong hydrogen bond accepting capabilities can lead to noticeable changes in the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of reliable NMR data is predicated on a robust experimental methodology. The following protocol outlines the key steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and will influence the observed chemical shifts.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Experimental Workflow Diagram:

Caption: Experimental workflow for acquiring NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts and Spectral Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| CHO | ~9.7 - 9.9 | Singlet | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| H-2 | ~7.8 - 8.0 | Singlet | 1H | This proton is adjacent to two nitrogen atoms, leading to significant deshielding. |

| H-4 | ~7.6 - 7.8 | Singlet | 1H | This proton is influenced by the adjacent carbaldehyde group and the aromatic ring current. |

| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen is deshielded by the aromatic ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| CHO | ~185 - 190 | The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. |

| C-2 | ~140 - 145 | This carbon, situated between two nitrogen atoms, is significantly deshielded. |

| C-5 | ~135 - 140 | The carbon bearing the carbaldehyde group is deshielded due to the electron-withdrawing nature of the substituent. |

| C-4 | ~125 - 130 | This carbon is part of the aromatic system and its chemical shift is influenced by the adjacent substituents. |

| N-CH₃ | ~33 - 36 | The methyl carbon attached to the nitrogen is found in the typical range for N-alkyl groups on heterocyclic systems. |

Structural Relationship of Chemical Shifts Diagram:

Caption: Correlation of molecular structure with predicted NMR shifts.

Conclusion: A Guide to Confident Structural Assignment

This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By combining established NMR principles with data from closely related analogs, researchers can confidently assign the signals in their experimental spectra. The detailed experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation. This knowledge is crucial for professionals in drug development and chemical research who rely on precise molecular characterization for the advancement of their work.

References

The Definitive Guide to the GC-MS Analysis of 1-Methyl-1H-imidazole-5-carbaldehyde: A Methodological Deep Dive

Abstract

This technical guide provides a comprehensive, in-depth exploration of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Methyl-1H-imidazole-5-carbaldehyde (CAS No: 39021-62-0).[1] As a crucial intermediate in the synthesis of various pharmaceutical compounds and a component in specialty materials, rigorous and reliable analytical methodologies for its characterization are paramount.[2][3] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore the foundational chemical properties of the analyte, detail optimized sample preparation and derivatization strategies, propose a robust GC-MS methodology, and provide a thorough interpretation of its mass spectral fragmentation patterns.

Introduction: Understanding the Analyte

This compound is a heterocyclic aldehyde with a molecular weight of 110.11 g/mol and a chemical formula of C₅H₆N₂O.[1][4][5][6] Its structure, featuring a polar imidazole ring and a reactive aldehyde group, presents unique challenges and opportunities for GC-MS analysis. The inherent polarity and potential for thermal lability necessitate a carefully considered analytical approach. This guide will address these challenges head-on, providing field-proven insights to achieve accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39021-62-0 | [1] |

| Molecular Formula | C₅H₆N₂O | [1][4][5][6] |

| Molecular Weight | 110.11 g/mol | [1][4][6] |

| Appearance | Solid | [1][5] |

| Melting Point | 52-57 °C | [1] |

The Imperative of Derivatization: Enhancing Volatility and Thermal Stability

Direct GC-MS analysis of polar compounds like this compound can be fraught with difficulties, including poor peak shape, low sensitivity, and on-column degradation. Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[7]

For aldehydes and ketones, a common and effective derivatization strategy involves reaction with hydroxylamine reagents. One particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[8][9] This not only improves volatility but also introduces a polyfluorinated moiety that can enhance sensitivity in certain detection modes, such as negative chemical ionization (NCI).[1]

Another powerful technique for compounds with active hydrogens (such as the imidazole ring) is silylation. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, significantly increasing volatility.[10] For molecules containing both carbonyl and amine functionalities, a two-step derivatization involving methoximation followed by silylation can be employed to protect both groups.[6]

A study on the GC-MS analysis of various imidazole-like compounds demonstrated the efficacy of derivatization with isobutyl chloroformate. This reagent reacts with the imidazole ring to improve its chromatographic behavior.[4]

Proposed GC-MS Methodology

Based on established methods for imidazole and aldehyde analysis, the following protocol provides a robust starting point for the analysis of this compound.

Sample Preparation and Derivatization Protocol

This protocol is adapted from a validated method for the analysis of imidazole-like compounds.[4]

-

Sample Dissolution: Accurately weigh and dissolve the sample in a suitable organic solvent, such as dichloromethane or a mixture of acetonitrile and pyridine.

-

Derivatization:

-

To the sample solution, add anhydrous ethanol and pyridine.

-

Add isobutyl chloroformate as the derivatizing agent.

-

The reaction is typically rapid and can be performed at room temperature.

-

-

Extraction:

-

Adjust the pH of the solution to approximately 8.0 with a suitable buffer to optimize the extraction of the derivatized analyte.[4]

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).

-

-

Concentration: The organic layer containing the derivatized analyte can be concentrated under a gentle stream of nitrogen if necessary.

-

Internal Standard: Prior to injection, add a suitable internal standard for accurate quantification.

Instrumentation and Analytical Conditions

The following instrumental parameters are recommended, drawing from methodologies for similar compounds.[4][8]

Table 2: Proposed GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Widely used and reliable platform. |

| Mass Spectrometer | Agilent 5977B or equivalent | Provides excellent sensitivity and spectral fidelity. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | A robust, general-purpose column suitable for a wide range of semi-polar compounds.[4][8] |

| Injector | Split/Splitless | Splitless injection is recommended for trace analysis to maximize sensitivity. |

| Injector Temperature | 280 °C | Ensures efficient volatilization of the derivatized analyte without thermal degradation.[4] |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension. |

| Oven Temperature Program | Initial: 70 °C, hold 1 minRamp 1: 20 °C/min to 100 °CRamp 2: 5 °C/min to 140 °CRamp 3: 20 °C/min to 280 °C, hold 3 min | This multi-step ramp allows for the separation of a range of compounds with varying volatilities.[4] |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[4] |

| Ion Source | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | A standard operating temperature. |

| Electron Energy | 70 eV | The standard electron energy for generating library-searchable mass spectra.[4] |

| Mass Scan Range | m/z 50-550 | Covers the expected mass range of the derivatized analyte and its fragments.[4] |

Mass Spectral Interpretation: Decoding the Fragmentation Pattern

The mass spectrum of underivatized this compound provides a unique fingerprint for its identification. The electron ionization (EI) mass spectrum from the NIST database shows a prominent molecular ion peak.[4][6]

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| 110 | [C₅H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [M-H]⁺ | Loss of a hydrogen radical, likely from the aldehyde group (α-cleavage). |

| 81 | [M-CHO]⁺ | Loss of the formyl radical (CHO). |

| 54 | [C₃H₄N]⁺ | Fragmentation of the imidazole ring. |

The fragmentation of aromatic aldehydes under EI is often characterized by the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[2] For this compound, the molecular ion (M⁺˙) is observed at m/z 110. A significant peak at m/z 109 corresponds to the [M-H]⁺ ion, which is a common fragmentation pathway for aldehydes resulting from the cleavage of the C-H bond of the aldehyde group. The loss of the entire formyl radical (CHO) results in a fragment at m/z 81. Further fragmentation of the imidazole ring leads to smaller ions, such as the one observed at m/z 54.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the GC-MS analysis of this compound. By understanding the chemical nature of the analyte and the rationale behind key methodological choices, researchers can develop and validate robust analytical methods. The detailed protocols for derivatization and GC-MS analysis, coupled with a thorough interpretation of the expected mass spectral data, serve as a valuable resource for scientists in pharmaceutical development and quality control. The principles outlined herein are not merely a set of instructions but a foundation upon which to build a deeper understanding of the analytical process, leading to more accurate and reliable results.

References

- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. uni-saarland.de [uni-saarland.de]

- 5. This compound | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 1-Methyl-1H-imidazole-5-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2][3][4] Its utility as a precursor for pharmacologically active agents and functional polymers necessitates a rigorous and multi-faceted approach to purity assessment.[1][5][6] This guide delineates a comprehensive analytical strategy for the characterization and purity determination of this compound. We will explore the synergistic application of chromatographic, spectroscopic, and titrimetric techniques to ensure the integrity of this critical reagent. Each method is presented with an emphasis on the underlying scientific principles and practical, field-tested protocols.

The Imperative of Purity: Context and Significance

In the realm of drug development, the purity of a starting material like this compound directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[7] Even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, or the generation of toxic byproducts. Therefore, a holistic purity assessment is not merely a quality control measure but a foundational element of robust scientific research and development.

This guide provides a multi-modal strategy for the comprehensive purity analysis of this compound, ensuring a thorough understanding of its chemical identity and integrity.

Caption: Overall workflow for the purity assessment of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach due to the molecule's moderate polarity.[7][8]

The "Why": Scientific Rationale

RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The imidazole and carbaldehyde moieties of the target compound allow for effective separation from potential impurities, which may include starting materials, regioisomers (e.g., 1-Methyl-1H-imidazole-4-carbaldehyde), and byproducts from synthesis. A diode-array detector (DAD) is employed for detection at a wavelength where the imidazole chromophore exhibits strong absorbance, typically around 210-220 nm.[9]

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, and DAD detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

HPLC-grade acetonitrile, water, and formic acid.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Reference standard of this compound (purity >99%).

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard and Sample Preparation:

-

Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in the diluent in a 100 mL volumetric flask to a final concentration of approximately 100 µg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 215 nm.

-

Gradient Elution: A gradient elution is often necessary to separate both polar and non-polar impurities.[9]

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

-

Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Volatile Impurities and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10][11][12][13] It provides both chromatographic separation and mass spectral data, which aids in the structural elucidation of unknown components.

The "Why": Scientific Rationale

GC separates compounds based on their volatility and interaction with a stationary phase. For imidazole derivatives, derivatization may sometimes be necessary to improve volatility and peak shape.[10][14] However, this compound is often sufficiently volatile for direct analysis. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint" for identification.[15]

Experimental Protocol: GC-MS

Instrumentation and Materials:

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, coated with a mid-polar phase like 5% phenyl-methylpolysiloxane).

-

High-purity helium as the carrier gas.

-

GC-grade solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Sample Preparation:

-

Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas Flow: Constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-400 amu.

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound by its retention time and mass spectrum.[15]

-

Identify and quantify any impurities by comparing their mass spectra to libraries (e.g., NIST) and calculating their area percentages.

-

Structural Confirmation and Quantitative Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of organic molecules.[16][17][18]

The "Why": Scientific Rationale

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[16][17] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the confirmation of the molecular structure and the detection of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

-

Data Analysis:

-

¹H NMR:

-

Confirm the presence of signals corresponding to the methyl, imidazole, and aldehyde protons.

-

Integrate the signals to verify the correct proton ratios.

-

Look for any unexpected signals that may indicate impurities.

-

-

¹³C NMR:

-

Confirm the number of carbon signals matches the molecular structure.[15]

-

Verify the chemical shifts of the carbonyl and imidazole carbons.

-

-

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The "Why": Scientific Rationale

The bonds within a molecule vibrate at specific frequencies. FTIR measures the absorption of infrared radiation at these frequencies, providing a spectrum that is characteristic of the molecule's functional groups. For this compound, key absorptions include the C=O stretch of the aldehyde and the characteristic vibrations of the imidazole ring.[19][20][21][22][23]

Experimental Protocol: FTIR

Instrumentation and Materials:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands.

-

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1680 - 1700 |

| C=N (imidazole) | ~1580 - 1650 |

| C-N (imidazole) | ~1400 - 1500 |

| C-H (aromatic) | ~3000 - 3100 |

Water Content Determination: Karl Fischer Titration

The presence of water can affect the reactivity and stability of this compound.[24] Karl Fischer titration is the gold standard for determining water content.

The "Why": Scientific Rationale

The Karl Fischer reaction is a specific titration based on the oxidation of sulfur dioxide by iodine in the presence of water.[25] However, aldehydes can undergo side reactions with the methanol typically used in Karl Fischer reagents, leading to erroneously high water content results.[26][27] Therefore, specialized reagents and techniques are required for accurate water determination in aldehydes.[24][27][28]

Caption: Key steps in Karl Fischer titration for aldehydes.

Experimental Protocol: Volumetric Karl Fischer Titration

Instrumentation and Materials:

-

Volumetric Karl Fischer titrator.

-

Specialized Karl Fischer reagents for aldehydes and ketones (e.g., HYDRANAL™-Composite 5 K).[24][26]

-

Anhydrous solvent suitable for aldehydes (e.g., HYDRANAL™-Working Medium K).[26]

Procedure:

-

Titrator Preparation:

-

Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent.

-

-

Sample Analysis:

-

Accurately weigh and inject the sample into the titration vessel.

-

Start the titration immediately to minimize side reactions.[26]

-

-

Data Analysis:

-

The instrument software calculates the water content, typically expressed as a percentage (w/w).

-

Summary and Conclusion

The purity assessment of this compound is a critical process that requires a multi-pronged analytical approach. By combining the strengths of HPLC, GC-MS, NMR, FTIR, and Karl Fischer titration, researchers and drug development professionals can obtain a comprehensive and reliable purity profile. This ensures the quality, consistency, and safety of this important chemical intermediate in its downstream applications.

| Analytical Technique | Primary Purpose | Key Information Provided |

| HPLC | Quantitation of non-volatile impurities | Purity (area %), detection of isomers and byproducts |

| GC-MS | Identification and quantitation of volatile impurities | Confirmation of molecular weight, identification of volatile byproducts and residual solvents |

| NMR Spectroscopy | Structural confirmation and quantitation | Unambiguous structure verification, detection of structural isomers, qNMR for absolute purity |

| FTIR Spectroscopy | Functional group identification | Confirmation of the presence of key functional groups (e.g., C=O, imidazole ring) |

| Karl Fischer Titration | Determination of water content | Accurate measurement of residual water |

References

- 1. 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE | 39021-62-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. amiscientific.com [amiscientific.com]

- 6. amiscientific.com [amiscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. scispace.com [scispace.com]

- 12. Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS [spkx.net.cn]

- 13. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde | C5H5N3O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 19. arar.sci.am [arar.sci.am]

- 20. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mt.com [mt.com]

- 25. cdn.hach.com [cdn.hach.com]

- 26. pages2.honeywell.com [pages2.honeywell.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-imidazole-5-carbaldehyde in Common Solvents

Introduction: The Significance of 1-Methyl-1H-imidazole-5-carbaldehyde in Modern Research

This compound is a versatile heterocyclic aldehyde that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its unique structural motif, featuring a methylated imidazole ring coupled with a reactive aldehyde group, renders it a valuable building block for the synthesis of a diverse array of more complex molecules. In drug development, this compound serves as a key intermediate in the creation of novel therapeutic agents, while in materials science, it is utilized in the development of innovative polymers and metal-organic frameworks.[1]

A thorough understanding of the solubility of this compound in various common solvents is paramount for its effective utilization in these applications. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility profile is not merely a matter of convenience but a fundamental prerequisite for successful experimental design and process optimization. This in-depth technical guide provides a detailed exploration of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of thermodynamics.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the following properties are of particular importance:

| Property | Value | Source |

| Molecular Formula | C5H6N2O | [2][3][4][5] |

| Molecular Weight | 110.11 g/mol | [2][4][5] |

| Melting Point | 52-57 °C | [2][5] |

| Boiling Point | 120-130 °C at 2 mmHg | [2] |

| pKa (predicted) | 3.87 ± 0.10 | [2] |

| XLogP3 (predicted) | 0.23260 | [2] |

The imidazole ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule and provides sites for hydrogen bonding.[6] The aldehyde group is also polar and can act as a hydrogen bond acceptor. The methyl group, while relatively nonpolar, has a minimal impact on the overall polarity. The predicted XLogP3 value of 0.23260 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the molecule is not excessively hydrophobic or hydrophilic. The melting point of 52-57 °C provides insight into the crystal lattice energy of the solid form; a relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong, which can favor dissolution.

Solubility Profile: A Predictive and Qualitative Analysis

Aqueous Solubility

The aqueous solubility of a compound is a critical parameter, particularly in the context of drug development. Utilizing the SwissADME web tool, a widely recognized platform for predicting pharmacokinetic properties, we can obtain an estimated aqueous solubility for this compound.[7][8]

Predicted Aqueous Solubility (via SwissADME):

To predict the aqueous solubility, the SMILES (Simplified Molecular Input Line Entry System) string for this compound, which is Cn1cncc1C=O, is submitted to the SwissADME server. The platform employs a fragment-based method to estimate the solubility.

Based on this predictive model, this compound is expected to exhibit good aqueous solubility. This is consistent with the presence of polar functional groups (imidazole and aldehyde) capable of forming hydrogen bonds with water molecules.

Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] This adage suggests that a solute will have higher solubility in a solvent that has a similar polarity and hydrogen bonding capability. Based on this principle, we can qualitatively and semi-quantitatively assess the expected solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | High | The polar nature of water and its ability to act as both a hydrogen bond donor and acceptor allows for strong interactions with the polar imidazole and aldehyde groups of the solute. |

| Methanol (CH₃OH) | Polar Protic | High | Similar to water, methanol is a polar protic solvent that can engage in hydrogen bonding with the solute, leading to favorable dissolution. |

| Ethanol (C₂H₅OH) | Polar Protic | High | Ethanol shares similar properties with methanol and is expected to be an excellent solvent for this compound. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Moderate to High | Acetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its polar nature and ability to accept hydrogen bonds will facilitate the dissolution of the polar solute. |

| Dichloromethane (CH₂Cl₂) | Moderately Polar | Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions with the solute. However, its inability to form strong hydrogen bonds may limit the solubility compared to protic solvents. |

| Ethyl Acetate (CH₃COOC₂H₅) | Moderately Polar | Moderate | Similar to dichloromethane, ethyl acetate's moderate polarity and hydrogen bond accepting capability suggest moderate solubility. |

| Toluene (C₇H₈) | Nonpolar | Low | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar this compound, resulting in poor solubility. |

| Hexane (C₆H₁₄) | Nonpolar | Very Low | Hexane is a nonpolar aliphatic solvent with only weak van der Waals forces. It is a poor solvent for polar compounds, and thus, the solubility is expected to be very low. |

Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is defined by the equation:

ΔG = ΔH - TΔS

where:

-

ΔH is the change in enthalpy, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature.

-

ΔS is the change in entropy, representing the change in disorder of the system.

The enthalpy of solution (ΔH_soln) can be conceptualized as the sum of three enthalpy changes:

-

ΔH₁ (Lattice Energy): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH₁ > 0).

-

ΔH₂ (Solvent-Solvent Interactions): The energy required to overcome the intermolecular forces between the solvent molecules to create a cavity for the solute molecule. This is also an endothermic process (ΔH₂ > 0).

-

ΔH₃ (Solvation Energy): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is therefore: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃.

The entropy of solution (ΔS_soln) is generally positive because the random mixing of the solute and solvent molecules leads to an increase in the overall disorder of the system.

The interplay between these enthalpic and entropic factors determines the solubility of a compound. For a solute to have high solubility, the energy released during solvation (ΔH₃) should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂), resulting in a small or even negative ΔH_soln.

Caption: Thermodynamic cycle of dissolution.

The molecular interactions that contribute to the solvation energy (ΔH₃) are crucial. In the case of this compound, these interactions include:

-

Hydrogen Bonding: The nitrogen atoms in the imidazole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. In protic solvents like water and alcohols, these interactions are particularly strong and contribute significantly to solubility.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of the electronegative nitrogen and oxygen atoms. These dipoles can interact favorably with the dipoles of polar solvents.

-

Van der Waals Forces: These are weak, non-specific interactions that are present between all molecules. While weaker than hydrogen bonds and dipole-dipole interactions, they contribute to the overall solvation energy.

Caption: Molecular interactions influencing solubility.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid ensures that the solution reaches saturation. b. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. c. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the sample solutions by interpolating their analytical response on the calibration curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as mg/mL or mol/L. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Caption: Workflow for the equilibrium shake-flask method.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound, a compound of considerable interest in contemporary chemical research. By integrating an understanding of its physicochemical properties with the fundamental principles of thermodynamics, we have established a robust framework for predicting and rationalizing its solubility in a variety of common laboratory solvents. The predicted good aqueous solubility and the anticipated solubility profile in organic solvents offer valuable guidance for its practical application.

Furthermore, the detailed experimental protocol for the equilibrium shake-flask method provides a reliable and standardized approach for obtaining precise quantitative solubility data. For researchers, scientists, and drug development professionals, the insights and methodologies presented herein will facilitate the informed selection of solvent systems, streamline experimental workflows, and ultimately, accelerate the pace of innovation.

References

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Tools-Computational Pharmaceutics Group [computpharm.org]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. On-line Software [vcclab.org]

- 6. Predictor Solubility [chematlas.chimie.unistra.fr]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of 1-Methyl-1H-imidazole-5-carbaldehyde Derivatives

An In-depth Technical Guide

Executive Summary: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique physicochemical properties make it a "privileged structure" for designing bioactive molecules. This guide focuses on derivatives of a specific, versatile precursor: 1-Methyl-1H-imidazole-5-carbaldehyde. We will provide an in-depth exploration of the demonstrated and potential biological activities of these derivatives, with a primary focus on their antimicrobial and anticancer properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships, and practical experimental protocols to guide future research and development.

The Imidazole Scaffold: A Foundation for Drug Discovery

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][4] This structure imparts a unique combination of properties that are highly advantageous for drug design.

Physicochemical Characteristics

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4] The sp² hybridized nitrogen atom (N-3) has a lone pair of electrons in the plane of the ring, making it basic and a prime site for hydrogen bonding with biological targets. The other nitrogen (N-1) contributes its lone pair to the aromatic π-system, rendering it non-basic.[4] This electronic arrangement results in a highly polar and water-soluble molecule, characteristics that can improve the pharmacokinetic profiles of drug candidates.[2]

The this compound Core: A Versatile Synthetic Precursor

This compound (C₅H₆N₂O) is an excellent starting point for chemical library synthesis.[5][6] The N-1 position is blocked with a methyl group, which prevents tautomerism and provides a fixed structural orientation.[4] The carbaldehyde (aldehyde) group at the C-5 position is highly reactive and serves as a chemical handle for a wide array of transformations, most notably the formation of Schiff bases, oximes, and hydrazones, or its conversion into other functional groups.[5][6] This allows for the systematic exploration of chemical space around the imidazole core to optimize biological activity.

Antimicrobial Activities of Imidazole Derivatives

Derivatives of the imidazole scaffold are widely recognized for their potent and broad-spectrum antimicrobial activities.[3][7] They have been developed into crucial antifungal and antibacterial agents.

Mechanisms of Antimicrobial Action

The efficacy of imidazole derivatives against microbial pathogens stems from their ability to interfere with multiple, essential cellular processes.

-

Antifungal Mechanism: The primary antifungal action involves the inhibition of the enzyme lanosterol 14α-demethylase.[3] This cytochrome P450 enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the membrane's structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3]

-

Antibacterial Mechanism: The antibacterial effects are more varied. Imidazole derivatives can disrupt bacterial cell membranes, interfere with DNA replication, and inhibit cell wall synthesis.[7] This multi-target capability is advantageous in overcoming microbial resistance.

Data Summary: Antimicrobial Activity

The following table summarizes representative antimicrobial activity data for various imidazole derivatives, illustrating their potential against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Derivative Type | Test Organism | Activity Metric | Result | Reference |

| Imidazole Schiff Base | Escherichia coli (Gram -) | Zone of Inhibition | 18 mm | [8] |

| Imidazole Schiff Base | Staphylococcus aureus (Gram +) | Zone of Inhibition | 21 mm | [8] |

| Oxazole-Imidazole | Bacillus megaterium (Gram +) | Zone of Inhibition | 20 mm | [9] |

| Oxazole-Imidazole | Candida albicans (Fungus) | Zone of Inhibition | 19 mm | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This protocol provides a standardized method for assessing the antimicrobial activity of newly synthesized compounds.

-

Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum in three different directions to ensure uniform growth.

-

Disc Application:

-

Causality: The compound must be dissolved in a solvent that does not have its own antimicrobial activity. Dimethyl sulfoxide (DMSO) is a common choice.

-

Impregnate sterile blank paper discs (6 mm diameter) with a known concentration of the synthesized imidazole derivative (e.g., 100 µ g/disc ).

-

Place the discs onto the inoculated agar surface. Gently press to ensure full contact.

-

Include a positive control (e.g., Streptomycin for bacteria, Clotrimazole for fungi) and a negative control (disc with solvent only).

-

-

Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Potential of Imidazole Derivatives

The imidazole scaffold is frequently found in molecules designed to combat cancer due to its ability to interact with various oncogenic targets.[2][5]

Key Mechanisms of Anticancer Action

Derivatives of imidazoles have been shown to exert their anticancer effects through several distinct and potent mechanisms.

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes that are overexpressed in cancer cells.

-

Fatty Acid Synthase (FASN): Rapidly proliferating tumor cells have high metabolic demands and exhibit aberrant FASN expression.[10] Imidazole-based compounds have been designed to inhibit FASN, thereby starving cancer cells of the lipids necessary for membrane formation and signaling.[10]

-

Human Topoisomerase I (Hu Topo I): This enzyme is crucial for relieving torsional stress in DNA during replication. Its inhibition by imidazole derivatives leads to DNA damage and triggers cell death.[11]

-

-

Cell Cycle Arrest & Apoptosis: By targeting key cellular pathways, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[10][11] This arrest is often followed by the induction of apoptosis (programmed cell death).

Data Summary: In Vitro Cytotoxicity

The table below presents representative cytotoxicity data for imidazole derivatives against common human cancer cell lines. The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

| Derivative Class | Cancer Cell Line | Activity Metric | Result (µM) | Reference |

| Benzo[d]imidazole | HCT-116 (Colon) | IC₅₀ (FASN) | 3.0 | [10] |

| Benzo[d]imidazole | MCF-7 (Breast) | IC₅₀ (FASN) | 2.5 | [10] |

| Bis-benzimidazole | Leukemia | GI₅₀ | 0.16 | [11] |

| Bis-benzimidazole | Colon Cancer | GI₅₀ | 3.6 | [11] |

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a common and straightforward method for derivatizing the carbaldehyde core.

-

Reactant Preparation:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

In a separate container, dissolve an equimolar amount (1.0 equivalent) of a selected primary amine (e.g., 2-aminophenol) in ethanol.

-

-

Condensation Reaction:

-

Causality: The reaction is a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by dehydration to form the imine (Schiff base). Ethanol is a good solvent as it dissolves the reactants but allows for easy removal post-reaction.

-

Add the amine solution to the aldehyde solution dropwise with stirring.

-

Add a catalytic amount of glacial acetic acid to protonate the aldehyde's oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature. The product may precipitate out.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition:

-

Causality: The yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in living, metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.

Integrated Drug Discovery Workflow

The development of novel therapeutics from the this compound core follows a logical, multi-step process from initial design to biological validation.

Conclusion and Future Directions

Derivatives based on the this compound scaffold represent a promising area for therapeutic innovation. The chemical versatility of the core structure, combined with the proven biological efficacy of the broader imidazole class, provides a robust platform for drug discovery. The potent antimicrobial and anticancer activities highlighted in this guide underscore the potential of these compounds to address significant unmet medical needs.

Future research should focus on:

-